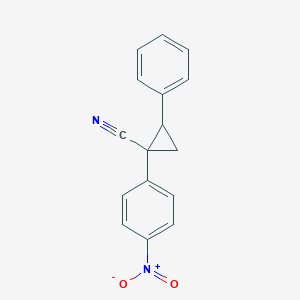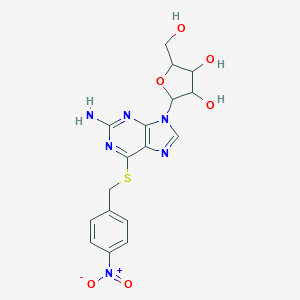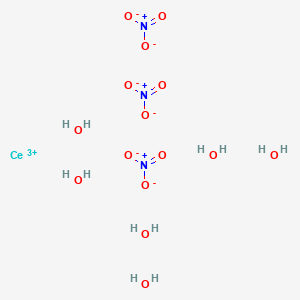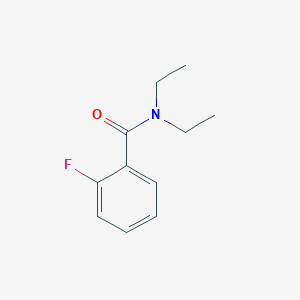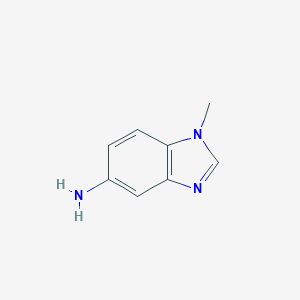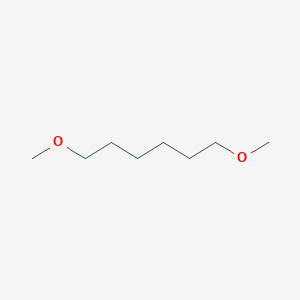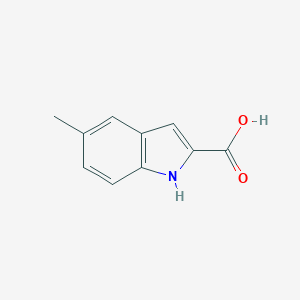
5-Methyl-1H-indole-2-carboxylic acid
Vue d'ensemble
Description
5-Methyl-1H-indole-2-carboxylic acid is an indole derivative . Indole ring system is an important building block or intermediate in the synthesis of many pharmaceutical agents .
Synthesis Analysis
Ethyl 5-methylindole-2-carboxylate, also known as 5-Methylindole-2-carboxylic acid ethyl ester, is formed during the Fischer indolization of ethyl pyruvate 2- [2- (methanesulfonyloxy)-4-methyl]phenylhydrazine .
Molecular Structure Analysis
The molecular formula of 5-Methyl-1H-indole-2-carboxylic acid is C10H9NO2 . The InChI code is 1S/C10H9NO2/c1-6-2-3-8-7 (4-6)5-9 (11-8)10 (12)13/h2-5,11H,1H3, (H,12,13) . The Canonical SMILES is CC1=CC2=C (C=C1)NC (=C2)C (=O)O .
Chemical Reactions Analysis
Ethyl 5-methylindole-2-carboxylate is an important intermediate in the synthesis of many pharmaceutical agents . It is formed during the Fischer indolization of ethyl pyruvate 2- [2- (methanesulfonyloxy)-4-methyl]phenylhydrazine .
Physical And Chemical Properties Analysis
The molecular weight of 5-Methyl-1H-indole-2-carboxylic acid is 175.18 g/mol . The XLogP3 is 2.7 . It has 2 hydrogen bond donor count and 2 hydrogen bond acceptor count . The exact mass is 175.063328530 g/mol . The monoisotopic mass is 175.063328530 g/mol . The topological polar surface area is 53.1 Ų .
Applications De Recherche Scientifique
Synthesis of Indole Derivatives
Indoles are a significant heterocyclic system in natural products and drugs . The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years . Therefore, “5-Methyl-1H-indole-2-carboxylic acid” can be used in the synthesis of various indole derivatives.
Biologically Active Compounds
Indole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . This makes “5-Methyl-1H-indole-2-carboxylic acid” a potential candidate for the development of new therapeutic drugs.
Biosynthesis of Protein Kinase Inhibitors
Protein kinases play a crucial role in cell signaling and are often implicated in diseases such as cancer . “5-Methyl-1H-indole-2-carboxylic acid” can be used in the biosynthesis of inhibitors of protein kinases .
Preparation of Diphenylsulfonium Ylides
Diphenylsulfonium ylides are useful intermediates in organic synthesis . “5-Methyl-1H-indole-2-carboxylic acid” can be used in the preparation of these ylides .
Cross Dehydrogenative Coupling Reactions
Cross dehydrogenative coupling (CDC) reactions are a class of reactions where a C–C bond is formed by the oxidative coupling of two different C–H bonds . “5-Methyl-1H-indole-2-carboxylic acid” can be used in these reactions .
Synthesis of Indirubin Derivatives
Indirubin, a natural isomer of indigo, is known for its antitumor properties . “5-Methyl-1H-indole-2-carboxylic acid” can be used in the synthesis of indirubin derivatives .
Preparation of Aminoindolylacetates
Aminoindolylacetates are compounds that have potential biological activities . “5-Methyl-1H-indole-2-carboxylic acid” can be used in the preparation of these compounds .
Synthesis of Pyrrolizidine Alkaloid Analogs
Pyrrolizidine alkaloids are a group of naturally occurring alkaloids that are found in some plants . “5-Methyl-1H-indole-2-carboxylic acid” can be used in the synthesis of pyrrolizidine alkaloid analogs .
Mécanisme D'action
Safety and Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin corrosion/irritation and serious eye damage/eye irritation. It can also cause specific target organ toxicity (single exposure) with the target organs being the respiratory system .
Orientations Futures
Indole derivatives have been the focus of many researchers in the study of pharmaceutical compounds for many years . Researchers have investigated the effect of carboxamide moiety at positions 2 and 3, giving unique inhibitory properties to these compounds . It is hoped that indole scaffolds will be tested in the future for maximum activity in pharmacological compounds .
Propriétés
IUPAC Name |
5-methyl-1H-indole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c1-6-2-3-8-7(4-6)5-9(11-8)10(12)13/h2-5,11H,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAITVOCMWPNFTL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20293351 | |
| Record name | 5-Methyl-1H-indole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20293351 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
10241-97-1 | |
| Record name | 10241-97-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88873 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-Methyl-1H-indole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20293351 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-methyl-1H-indole-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







